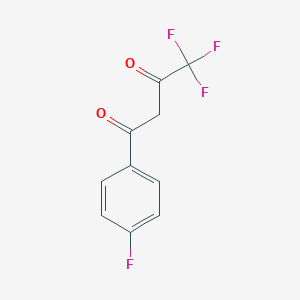

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZLARPKXOHKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377947 | |

| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-65-0 | |

| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione, a key building block in the development of modern pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the core synthetic methodology, the underlying chemical principles, a detailed experimental protocol, and the analytical characterization of the target compound. Our focus is on providing a scientifically rigorous and practical resource that combines theoretical knowledge with actionable laboratory procedures.

Introduction: The Significance of Fluorinated β-Diketones in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.

Among the vast array of fluorinated organic compounds, β-diketones, and specifically this compound, have emerged as critical intermediates. This particular molecule is a precursor to several important active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) Mavacoxib.[1] Its structural features, a trifluoromethyl group and a fluorinated phenyl ring, make it an exemplary scaffold for creating compounds with enhanced therapeutic profiles.

This guide will focus on the most prevalent and efficient method for the synthesis of this valuable compound: the Claisen condensation reaction. We will explore the mechanistic intricacies of this reaction and provide a detailed, field-proven protocol for its successful execution in a laboratory setting.

The Synthetic Cornerstone: Claisen Condensation

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that is fundamental to organic synthesis. In the context of our target molecule, it involves the condensation of an ester with a ketone in the presence of a strong base to yield a β-diketone.[2]

The Reaction Unveiled: Mechanism and Rationale

The synthesis of this compound is achieved through a crossed Claisen condensation between 4'-fluoroacetophenone and an ester of trifluoroacetic acid, typically ethyl trifluoroacetate. The reaction is facilitated by a strong base, such as sodium ethoxide or sodium hydride.

The mechanism proceeds through the following key steps:

-

Enolate Formation: The strong base abstracts an α-proton from the 4'-fluoroacetophenone, forming a resonance-stabilized enolate ion. This is the nucleophilic species in the reaction.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone.

-

Deprotonation: The resulting β-diketone is more acidic than the starting ketone and is deprotonated by the base. This final, essentially irreversible step drives the reaction to completion.

-

Protonation: An acidic workup is required to protonate the enolate of the β-diketone and yield the final product.

The choice of a strong base is critical to ensure the formation of the enolate and to drive the equilibrium towards the product side. Sodium ethoxide is a common choice as the ethoxide leaving group regenerates the base, although stronger, non-nucleophilic bases like sodium hydride can also be employed.

Experimental Protocol: A Step-by-Step Guide

This protocol is a composite of established procedures for Claisen condensations of similar substrates and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 4'-Fluoroacetophenone | C₈H₇FO | 138.14 | 1.0 eq | >98% |

| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 1.2 eq | >99% |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.5 eq | >95% |

| Anhydrous Ethanol | C₂H₆O | 46.07 | As solvent | 200 proof |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction | Anhydrous |

| Hydrochloric Acid (1 M) | HCl | 36.46 | For workup | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying | - |

Procedure

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Base Preparation: Charge the flask with anhydrous ethanol and carefully add sodium ethoxide. Stir the mixture until the sodium ethoxide is fully dissolved.

-

Addition of Reactants: To the stirred solution of sodium ethoxide, add 4'-fluoroacetophenone dropwise via the dropping funnel at room temperature. Subsequently, add ethyl trifluoroacetate dropwise. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 1 M hydrochloric acid to neutralize the mixture to a pH of approximately 4-5.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₆F₄O₂[3] |

| Molecular Weight | 234.15 g/mol [3] |

| Appearance | Expected to be a solid[3][4] |

| Melting Point | Not definitively reported, but the phenyl analog melts at 38-40 °C[5] |

Spectroscopic Data (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 4-fluorophenyl group, a singlet for the methylene protons between the two carbonyl groups, and potentially a broad singlet for the enolic proton, as β-diketones can exist as a mixture of keto and enol tautomers. The aromatic region will likely show two doublets of doublets due to the fluorine substitution.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons, the carbons of the aromatic ring (with C-F coupling), the methylene carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).

-

IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands for the carbonyl groups (C=O) in the region of 1600-1750 cm⁻¹. The presence of the enol form would be indicated by a broad O-H stretch around 3200-2500 cm⁻¹ and a C=C stretch around 1600 cm⁻¹.

Safety Considerations

-

Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

-

Ethyl Trifluoroacetate: Volatile and flammable. Use in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic Solvents: Flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The Claisen condensation provides a reliable and efficient route for the synthesis of this compound. This in-depth guide has outlined the theoretical underpinnings of this important reaction and provided a practical, step-by-step protocol for its implementation. The successful synthesis and characterization of this fluorinated β-diketone open the door for its application in the development of novel pharmaceuticals, underscoring the synergy between fundamental organic chemistry and modern drug discovery.

References

-

ChemBK. (2024, April 9). 4,4,4-Trifluoro-1-(4-Methylphenyl)butane-1,3-dione. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

PubChem. 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Retrieved from [Link]

-

PubChem. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

Introduction

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is a fluorinated β-diketone of significant interest in synthetic and medicinal chemistry. Its unique structural features, namely the trifluoromethyl group and the 4-fluorophenyl moiety, impart distinct physicochemical properties that are crucial for its reactivity and application. This technical guide provides a comprehensive overview of these properties, intended for researchers, scientists, and drug development professionals. A key application of this compound is its role as a pivotal intermediate in the synthesis of Mavacoxib, a long-acting nonsteroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[1] Understanding the physicochemical characteristics of this precursor is paramount for optimizing reaction conditions, ensuring purity, and maximizing yield in such synthetic processes.

Chemical Identity and Molecular Structure

Proper identification and an understanding of the molecular structure are the foundation for exploring the physicochemical properties of any compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 582-65-0 |

| Molecular Formula | C₁₀H₆F₄O₂ |

| Molecular Weight | 234.15 g/mol [2] |

| InChI | InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 |

| InChIKey | KEZLARPKXOHKJS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)F |

The structure of this compound is characterized by a central butane-1,3-dione core. One terminus is functionalized with a trifluoromethyl group, and the other with a 4-fluorophenyl group. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the methylene protons (C2) and the equilibrium of the keto-enol tautomerism.

Keto-Enol Tautomerism

A fundamental characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[3] This equilibrium is crucial as it dictates the compound's reactivity, particularly its ability to act as a nucleophile or to form metal chelates. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The equilibrium position is influenced by factors such as solvent polarity and temperature.[4] For trifluoromethyl-β-diketones, the enol form is often highly favored.[5]

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, purification, and application in synthesis.

| Property | Value |

| Physical State | Solid[6] |

| Color | White to off-white/light beige |

| Melting Point | 40-42 °C[1] |

| Boiling Point | 257.0 ± 35.0 °C (Predicted)[1] |

| pKa | 5.61 ± 0.25 (Predicted)[1] |

| Solubility | No specific data found. Expected to have low solubility in water and be soluble in many common organic solvents. |

Experimental Determination of Physicochemical Properties

To ensure the accuracy of these properties, standardized experimental protocols should be followed.

The melting point can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a controlled manner. The temperature range over which the solid melts is recorded. This method provides a sharp melting range for a pure compound.

Given the predicted high boiling point, distillation under reduced pressure is the preferred method to avoid thermal decomposition.[7] Alternatively, a micro-boiling point determination using a Thiele tube or a similar apparatus can be employed.

Caption: Workflow for micro-boiling point determination.

A standard shake-flask method can be used to determine the equilibrium solubility in various solvents.[8] An excess of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[9]

The acidity of the methylene protons, a key parameter for its reactivity in base-catalyzed reactions, can be determined by potentiometric titration or UV-Vis spectrophotometry. The spectrophotometric method involves measuring the absorbance of the compound in a series of buffers with different pH values. The pKa can be calculated from the change in absorbance as the compound ionizes.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of this compound. The presence of both keto and enol forms in solution will be reflected in the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the tautomeric equilibrium.

-

¹H NMR: The spectrum is expected to show signals for both the keto and enol forms. The keto form will exhibit a singlet for the methylene protons (CH₂) between the two carbonyl groups. The enol form will show a singlet for the vinyl proton (CH) and a broad singlet for the enolic hydroxyl proton (OH). The integration of the methylene and vinyl proton signals can be used to determine the keto-enol ratio.

-

¹³C NMR: The spectrum will also display distinct signals for the keto and enol tautomers. The keto form will have two carbonyl carbon signals, while the enol form will have signals corresponding to the enolic double bond carbons and a carbonyl carbon.

-

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. A singlet is expected for the trifluoromethyl group (CF₃). The chemical shift will be characteristic of a CF₃ group adjacent to a carbonyl. A second signal, likely a multiplet, will be observed for the fluorine atom on the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy can provide clear evidence of the keto-enol tautomerism.

-

Keto form: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ketone groups.

-

Enol form: A broad absorption band in the region of 2500-3200 cm⁻¹ due to the intramolecularly hydrogen-bonded O-H group. A strong band around 1600-1640 cm⁻¹ is characteristic of the C=O stretching vibration of the conjugated enone system, and another band around 1580-1620 cm⁻¹ can be attributed to the C=C stretching.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the structure. The molecular ion peak (M⁺) should be observed at m/z 234. Common fragmentation patterns for β-diketones involve cleavage of the C-C bonds adjacent to the carbonyl groups.

Synthesis

The most common method for the synthesis of β-diketones is the Claisen condensation .[10] For this compound, this would involve the reaction of ethyl trifluoroacetate with 4'-fluoroacetophenone in the presence of a strong base, such as sodium ethoxide or sodium hydride.

Caption: General workflow for Claisen condensation synthesis.

Applications in Drug Development

The primary documented application of this compound is as a key building block in the synthesis of Mavacoxib .[1] Mavacoxib is a selective COX-2 inhibitor, and the trifluoromethyl group is known to play a role in the selective binding to the COX-2 enzyme.[11] The 4-fluorophenyl group also contributes to the overall electronic and steric properties of the final drug molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with a unique set of physicochemical properties driven by its fluorinated substituents. A thorough understanding of its structure, tautomerism, physical properties, and spectral characteristics is essential for its effective use in research and development, particularly in the synthesis of pharmaceuticals like Mavacoxib. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this compound.

References

- KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl)

-

Recent Developments in the Synthesis of β-Diketones - MDPI. (URL: [Link])

-

This compound - PubChem. (URL: [Link])

-

β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. (URL: [Link])

-

(PDF) The Reactivity of α‐Fluorinated Mono‐ and Diketones Uncovers their Potential as Electrophilic Warheads for Reversible Covalent Drugs - ResearchGate. (URL: [Link])

-

A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - NIH. (URL: [Link])

-

(PDF) Chemistry of fluoro-substituted beta-diketones and their derivatives - ResearchGate. (URL: [Link])

-

Structural Diversity of Silver Fluorinated β-Diketonates: Effect of the Terminal Substituent and Solvent - MDPI. (URL: [Link])

-

Interpretation of Fourier Transform Infrared Spectra (FTIR) - http:/ /ejournal.upi. edu. (URL: [Link])

-

Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles | Request PDF - ResearchGate. (URL: [Link])

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (URL: [Link])

-

Synthesis of Celecoxib, Mavacoxib, SC-560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones - ResearchGate. (URL: [Link])

-

Synthesis, Structures and Co-Crystallizations of Perfluorophenyl Substituted β-Diketone and Triketone Compounds - MDPI. (URL: [Link])

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. (URL: [Link])

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (URL: [Link])

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. (URL: [Link])

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC. (URL: [Link])

-

Recent Developments in the Synthesis of β-Diketones - MDPI. (URL: [Link])

-

Video: Boiling Points - Procedure - JoVE. (URL: [Link])

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

BOILING POINT DETERMINATION. (URL: [Link])

-

14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube. (URL: [Link])

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

-

Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (URL: [Link])

-

Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. (URL: [Link])

-

The 2 '-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. (URL: [Link])

-

Keto-enol tautomerism and the formation of chelate. Notations are introduced for the interpretation of 1 H and 13 C NMR signals. - ResearchGate. (URL: [Link])

-

Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-Portal.org. (URL: [Link])

- CN102391184A - Synthesis method of celecoxib - Google P

-

An Overview of Fluorine NMR - ResearchGate. (URL: [Link])

-

Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (URL: [Link])

-

Annex 4 - World Health Organization (WHO). (URL: [Link])

-

Keto–enol tautomerism of β-diketo molecules in the presence of graphitic materials through π–π stacking - RSC Publishing. (URL: [Link])

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU. (URL: [Link])

-

Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review - Brieflands. (URL: [Link])

-

The Mass Spectra Analysis for α-Ionone and β-Ionone - Arab American University Digital Repository. (URL: [Link])

-

Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - ResearchGate. (URL: [Link])

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])

-

The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. (URL: [Link])

Sources

- 1. Carbon-13 and fluorine-19 NMR spectroscopy of the supramolecular solid p-tert-butylcalix(4)arene.alpha,alpha,alpha-trifluorotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. who.int [who.int]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental chemical properties, established synthetic methodologies, and critical applications, with a particular focus on its role as a key intermediate in the development of sophisticated pharmaceutical agents. This document aims to serve as an essential resource for researchers by elucidating the causality behind its synthetic routes and its functional importance in constructing complex, biologically active molecules.

Introduction and Core Concepts

This compound, also known by synonyms such as 3-(4-fluorobenzoyl)-1,1,1-trifluoroacetone, is a solid organic compound that has garnered significant attention as a versatile building block.[1][2] Its structure is characterized by a butane-1,3-dione backbone, flanked by a highly electronegative trifluoromethyl (-CF₃) group at one end and a 4-fluorophenyl group at the other. This unique arrangement of functional groups imparts valuable reactivity and makes it a sought-after precursor in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[2][3]

The strategic incorporation of fluorine atoms is a cornerstone of modern drug design.[4] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[5] Similarly, the 4-fluorophenyl moiety can influence pharmacokinetic profiles and modulate electronic properties. This dual fluorination makes this compound an exemplary scaffold for creating novel therapeutics.

Physicochemical and Structural Properties

The compound exists predominantly in its enol form due to the formation of a stable, intramolecular hydrogen bond and the electron-withdrawing nature of the adjacent trifluoromethyl group. This keto-enol tautomerism is a defining characteristic of β-dicarbonyl compounds and is crucial for its reactivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 582-65-0 | [1][2][6] |

| Molecular Formula | C₁₀H₆F₄O₂ | [1][6][7] |

| Molecular Weight | 234.15 g/mol | [2][6][7] |

| Appearance | Solid | [1][7] |

| IUPAC Name | This compound | [2][6] |

| InChI Key | KEZLARPKXOHKJS-UHFFFAOYSA-N | [1][6][7] |

| SMILES | C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)F |[6] |

Synthesis and Mechanism

The primary and most efficient method for synthesizing this compound is the Claisen condensation . This reaction involves the base-catalyzed condensation between an ester and a ketone. In this specific case, ethyl trifluoroacetate serves as the ester component, and 4-fluoroacetophenone acts as the ketone.

Conceptual Rationale: The choice of a strong base, such as sodium methoxide or sodium ethoxide, is critical. The base deprotonates the α-carbon of 4-fluoroacetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-diketone. The reaction is driven to completion by the irreversible deprotonation of the highly acidic methylene proton between the two carbonyl groups of the product. An acidic workup is then required to neutralize the resulting enolate.

Caption: Workflow for the Claisen condensation synthesis.

Detailed Experimental Protocol (Adapted from analogous syntheses)

-

Setup: To a solution of ethyl trifluoroacetate (1.1 equivalents) and a strong base like sodium methoxide (1.2 equivalents) in a suitable aprotic solvent (e.g., tert-butyl methyl ether) in a round-bottom flask, add a solution of 4-fluoroacetophenone (1.0 equivalent) in the same solvent dropwise at room temperature.[8]

-

Reaction: Stir the resulting mixture vigorously at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Upon completion, cool the reaction mixture in an ice bath. Carefully add a 10% aqueous citric acid solution until the pH is approximately 4.[8] This will protonate the enolate and cause the product to precipitate.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Core Applications in Drug Development

The primary utility of this compound lies in its function as a precursor for heterocyclic synthesis, particularly for pyrazole derivatives. The 1,3-dicarbonyl moiety is perfectly poised for condensation reactions with hydrazine-based reagents.

Intermediate for Mavacoxib Synthesis

A notable application is its role as a key intermediate in the synthesis of Mavacoxib .[2][3] Mavacoxib is a long-acting, non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. It functions as a selective COX-2 inhibitor, and the pyrazole core, derived from the title compound, is essential for its biological activity.[2]

Precursor to Bioactive Pyrazoles

The reaction of this compound with substituted hydrazines is a classical Knorr pyrazole synthesis. This reaction provides a straightforward entry into a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The trifluoromethyl group often plays a crucial role in enhancing the potency of these COX-2 inhibitors.

Caption: Synthesis of pyrazole derivatives.

Spectroscopic Characterization Data

The following table summarizes the expected spectroscopic data for this compound, primarily in its enol form. Exact chemical shifts (δ) may vary depending on the solvent used.

Table 2: Representative Spectroscopic Data

| Technique | Expected Peaks / Signals |

|---|---|

| ¹H NMR | δ ~6.5-6.8 (s, 1H, enolic CH), δ ~7.2-7.4 (t, 2H, Ar-H), δ ~7.9-8.1 (dd, 2H, Ar-H), δ ~14-15 (br s, 1H, enolic OH) |

| ¹⁹F NMR | δ ~ -76 to -78 (s, 3F, -CF₃), δ ~ -105 to -110 (m, 1F, Ar-F) |

| ¹³C NMR | δ ~90-95 (CH enol), δ ~115-117 (d, Ar-CH), δ ~129-132 (d, Ar-CH), δ ~118 (q, CF₃), δ ~160-165 (d, Ar-C-F), δ ~170-175 (C=O), δ ~180-185 (C-OH enol) |

| IR (cm⁻¹) | ~3000-3200 (br, O-H stretch), ~1600-1620 (C=O stretch), ~1580-1590 (C=C stretch), ~1100-1300 (C-F stretch) |

Note: The ¹H NMR data for a similar compound, 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione, shows the enolic proton at δ 6.60 ppm, supporting the expected range.[8]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautions: Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly grounded in the principles of modern medicinal chemistry. Its dual-fluorinated structure provides a powerful tool for synthesizing complex heterocyclic molecules with tailored pharmacological profiles. The straightforward and robust Claisen condensation allows for its accessible synthesis, making it a reliable building block for both academic research and industrial drug development. As the demand for more sophisticated and metabolically robust therapeutics continues to grow, the importance of strategically designed precursors like this β-diketone will undoubtedly increase.

References

-

This compound. PubChem. [Link]

-

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. PubChem. [Link]

-

This compound (CAS No: 582-65-0). apicule. [Link]

- Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.

-

The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate. [Link]

-

The Role of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione in Pharmaceutical Synthesis. OKCHEM. [Link]

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. PubChem. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. [Link]

-

Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. apicule.com [apicule.com]

- 3. This compound | 582-65-0 [chemicalbook.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H6F4O2 | CID 2771476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4,4,4-Trifluoro-1-(pyridine-4-yl)butane-1,3-dione synthesis - chemicalbook [chemicalbook.com]

Tautomeric Equilibrium of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: An In-Depth Technical Guide

This technical guide provides a comprehensive exploration of the tautomeric equilibrium of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione, a fluorinated β-dicarbonyl compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, field-proven experimental protocols for the characterization of its tautomeric forms.

Introduction: The Nuances of Tautomerism in Fluorinated β-Dicarbonyls

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry.[1] In the realm of β-dicarbonyl compounds, the keto-enol tautomerism is a predominant feature, governing the molecule's structure, reactivity, and biological activity. The introduction of fluorine atoms into the β-dicarbonyl scaffold, as in the case of this compound, profoundly influences this equilibrium. The strong electron-withdrawing nature of the trifluoromethyl group and the fluorine substituent on the phenyl ring significantly impacts the acidity of the α-protons and the stability of the resulting enol form.

This guide will dissect the tautomeric landscape of this compound, providing a robust framework for its synthesis, characterization, and the quantitative analysis of its tautomeric distribution.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base to form a β-dicarbonyl compound.

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis is provided below, adapted from established procedures for similar fluorinated β-diketones.[2]

Materials:

-

4'-Fluoroacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt) as the base

-

Anhydrous tetrahydrofuran (THF) or diethyl ether as the solvent

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the base (e.g., sodium hydride, 1.2 equivalents) and anhydrous solvent.

-

Addition of Ketone: 4'-Fluoroacetophenone (1 equivalent) dissolved in the anhydrous solvent is added dropwise to the stirred suspension of the base at 0 °C. The mixture is then stirred at room temperature for 30 minutes.

-

Addition of Ester: Ethyl trifluoroacetate (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is then stirred at room temperature or gently refluxed for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a dilute aqueous solution of HCl at 0 °C until the mixture is acidic.

-

Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

The Tautomeric Equilibrium: Keto vs. Enol

This compound exists as a dynamic equilibrium between its diketo and enol tautomers. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly sensitive to several factors:

-

Solvent Polarity: The tautomeric equilibrium is significantly influenced by the solvent.[3][4] In nonpolar solvents (e.g., chloroform, cyclohexane), the intramolecularly hydrogen-bonded enol form is generally favored. In polar, protic solvents (e.g., methanol, water), the diketo form can be stabilized through intermolecular hydrogen bonding with the solvent molecules, shifting the equilibrium towards the keto tautomer. Polar aprotic solvents like DMSO can also favor the keto form.[3]

-

Temperature: Temperature can also affect the equilibrium position. Variable temperature NMR studies can provide thermodynamic parameters for the tautomerization process.

-

Substituent Effects: The electron-withdrawing trifluoromethyl and fluoro-phenyl groups play a crucial role. The CF₃ group increases the acidity of the methylene protons, favoring enolization. The 4-fluorophenyl group also contributes to the overall electronic properties of the molecule, influencing the stability of both tautomers.

Experimental Characterization of Tautomers

A multi-technique approach is essential for the comprehensive characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the quantitative analysis of tautomeric mixtures in solution.[5] Distinct signals for both the keto and enol forms can often be observed and integrated to determine their relative populations.

4.1.1. ¹H NMR Spectroscopy

Protocol for Quantitative Analysis:

-

Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 10-20 mg/mL) in the desired deuterated solvent.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Ensure proper shimming to obtain sharp and symmetrical peaks.

-

Set the pulse angle to 90° for quantitative measurements.

-

Crucially, set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans. [6] This is critical for accurate integration. An inversion-recovery experiment can be used to determine T₁.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing:

-

Apply a gentle exponential window function before Fourier transformation to improve the signal-to-noise ratio without significantly broadening the lines.

-

Carefully phase the spectrum.

-

Perform a baseline correction.

-

-

Integration and Analysis:

-

Identify the characteristic signals for the keto and enol forms.

-

Enol form: A sharp singlet for the enolic proton (typically δ 13-17 ppm) and a singlet for the methine proton (CH, typically δ 6-7 ppm).

-

Keto form: A singlet for the methylene protons (CH₂, typically δ 4-5 ppm).

-

-

Integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the percentage of each tautomer using the following formula:

% Enol = [Integral(enol) / (Integral(enol) + (Integral(keto)/2))] * 100% % Keto = [ (Integral(keto)/2) / (Integral(enol) + (Integral(keto)/2))] * 100%

-

4.1.2. ¹³C NMR Spectroscopy

¹³C NMR provides further structural confirmation of the tautomers. Key signals to observe include:

-

Enol form: Signals for the two carbonyl carbons (one more shielded due to enolization) and the enolic double bond carbons.

-

Keto form: Signals for the two distinct carbonyl carbons and the methylene carbon.

4.1.3. ¹⁹F NMR Spectroscopy

Given the presence of two fluorine-containing groups, ¹⁹F NMR is an invaluable tool for characterizing the molecule.[7][8] It can provide information about the electronic environment of the CF₃ and the 4-fluorophenyl groups in both tautomeric forms.

4.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium as the keto and enol forms often exhibit distinct absorption maxima.[9][10] The enol form, with its conjugated system, typically absorbs at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition).

Protocol for Equilibrium Study:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarities.

-

Data Acquisition: Record the UV-Vis absorption spectra for each solution over an appropriate wavelength range (e.g., 200-400 nm).

-

Analysis:

-

Identify the absorption bands corresponding to the keto and enol tautomers.

-

By analyzing the changes in the intensity of these bands with solvent polarity, the direction of the equilibrium shift can be determined. In nonpolar solvents, the band corresponding to the enol form is expected to be more intense, while in polar solvents, the keto form's absorption may become more prominent.

-

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a powerful complementary tool for understanding the tautomeric equilibrium.[5][11] They can provide insights into the relative stabilities of the tautomers and help in the interpretation of experimental spectra.

Protocol for Tautomerism Analysis:

-

Structure Optimization: Build the 3D structures of both the diketo and enol tautomers. Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[12]

-

Energy Calculations: Calculate the electronic energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.

-

Solvent Effects: Incorporate the effect of different solvents using a continuum solvation model (e.g., PCM, SMD). This allows for the prediction of how the tautomeric equilibrium will shift in various solvent environments.

-

Spectra Simulation: Simulate the NMR chemical shifts (GIAO method) and UV-Vis spectra (TD-DFT) for both tautomers. Comparing these simulated spectra with the experimental data can aid in the definitive assignment of the observed signals.

Data Presentation and Interpretation

For a clear and comparative analysis, the collected data should be presented in a structured format.

Table 1: Tautomeric Distribution of this compound in Various Solvents as Determined by ¹H NMR.

| Solvent | % Keto | % Enol |

| CDCl₃ | Data | Data |

| C₆D₆ | Data | Data |

| CD₃OD | Data | Data |

| DMSO-d₆ | Data | Data |

*Data to be filled from experimental results.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Tautomers of this compound in CDCl₃.

| Tautomer | ¹H NMR Signal | δ (ppm) | ¹³C NMR Signal | δ (ppm) |

| Enol | Enolic OH | Data | C=O | Data |

| Methine CH | Data | C-OH | Data | |

| Aromatic | Data | C=C | Data | |

| Keto | Methylene CH₂ | Data | C=O (CF₃) | Data |

| Aromatic | Data | C=O (Ar) | Data | |

| CH₂ | Data |

*Data to be filled from experimental results.

Visualizing the Workflow

A clear workflow is essential for reproducible research.

Caption: Experimental workflow for the study of tautomerism.

Conclusion

The tautomeric equilibrium of this compound is a complex interplay of structural and environmental factors. A thorough understanding and characterization of this equilibrium are paramount for its application in drug design and materials science. This guide provides a robust framework, combining synthetic protocols with advanced analytical and computational techniques, to empower researchers in their investigation of this fascinating class of molecules. The self-validating nature of combining experimental and theoretical data ensures a high degree of confidence in the obtained results.

References

-

Hansen, P. E., et al. (2020). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 25(1), 135. [Link]

-

IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

-

Al-Kahtani, A. A., & Al-Dies, A. M. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5489. [Link]

-

Sloop, J. C., et al. (2018). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Molecules, 23(10), 2602. [Link]

-

Pauliukaite, R., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 923-927. [Link]

-

Lamsabhi, A. M., et al. (2013). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. The Journal of Physical Chemistry A, 117(29), 6245-6254. [Link]

-

de la Cruz, P., et al. (2012). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 116(46), 11474-11481. [Link]

- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google P

-

Sim, Y-E., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2328-2336. [Link]

-

Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9866-9875. [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7029. [Link]

-

Bell, N. G. A., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(4), 1175-1184. [Link]

-

Lutoshkin, M. A., et al. (2021). Scheme of synthesis of 4,4,4-trifluoro-1-selenophen-2-ylbutane-1,3-dione. Reagents and conditions. ResearchGate. [Link]

-

Organic Syntheses Procedure. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]

-

University of Bristol. Quantitative NMR Spectroscopy. [Link]

-

Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(51), 16054-16091. [Link]

-

Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

-

Mahmoudi Aval, M., et al. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Research Square. [Link]

-

Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834-851. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione in Organic Solvents

Introduction: Unveiling a Key Pharmaceutical Intermediate

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is a fluorinated β-diketone that holds significant importance as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, particularly the trifluoromethyl group and the fluorinated phenyl ring, impart unique physicochemical properties that are instrumental in the development of novel therapeutics. Notably, this compound serves as a critical precursor in the synthesis of Mavacoxib, a long-acting COX-2 inhibitor developed for veterinary use to manage pain and inflammation associated with degenerative joint disease in dogs.[1] The efficiency of the synthetic process for Mavacoxib, and other potential APIs, is intrinsically linked to the solubility of this intermediate in various organic solvents. A thorough understanding of its solubility profile is therefore paramount for process optimization, yield maximization, and ensuring the purity of the final drug substance.

This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in a range of organic solvents. We will delve into the theoretical aspects governing its solubility and provide a detailed, field-proven experimental protocol for its precise determination. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₄O₂ | [2] |

| Molecular Weight | 234.15 g/mol | [3] |

| Appearance | Solid | [2][3] |

| CAS Number | 582-65-0 | [2] |

Anticipated Solubility Profile: A "Like Dissolves Like" Perspective

Inference from Structurally Similar Compounds:

-

Ethyl trifluoroacetate (C₄H₅F₃O₂): This compound, sharing the trifluoroacetyl group, is generally soluble in polar organic solvents.[4] It is miscible with many organic solvents, indicating good solubility in a range of polar and nonpolar media.[2][5]

-

1,1,1-Trifluoro-2,4-pentanedione (C₅H₅F₃O₂): Another fluorinated β-diketone, this compound is soluble in many organic solvents but has limited solubility in water.[6][7]

Based on these analogs, it is anticipated that this compound will exhibit good solubility in a variety of common organic solvents, particularly those with moderate to high polarity.

Expected Solubility in Common Organic Solvents:

| Solvent | Predicted Solubility | Rationale |

| Acetone | High | Polar aprotic solvent, capable of hydrogen bonding with the enol form. |

| Ethanol | High | Polar protic solvent, can engage in hydrogen bonding. |

| Methanol | High | Similar to ethanol, a polar protic solvent. |

| Ethyl Acetate | Moderate to High | Moderately polar solvent, often used in synthesis involving this compound. |

| Dichloromethane | Moderate | Aprotic solvent with moderate polarity. |

| Tetrahydrofuran (THF) | High | Polar aprotic ether, a good solvent for many organic compounds. |

| Toluene | Low to Moderate | Nonpolar aromatic solvent, may have some interaction with the phenyl ring. |

| Hexane | Low | Nonpolar aliphatic solvent, unlikely to effectively solvate the polar groups. |

| Water | Very Low | The hydrophobic fluorinated phenyl ring and the overall organic nature will limit aqueous solubility. Mavacoxib, the final product, has very low water solubility.[8] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal equilibrium shake-flask method, a widely accepted technique for determining the solubility of solid compounds.

Workflow for Isothermal Equilibrium Solubility Determination

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Detailed Experimental Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (sufficient to ensure undissolved solid remains at equilibrium) into a series of glass vials with screw caps.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand in the isothermal bath for a sufficient time (e.g., 2 hours) for the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute a known volume of the clear filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze the diluted samples and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

-

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Equilibrium: The shake-flask method aims to determine the thermodynamic equilibrium solubility. Sufficient agitation time is necessary for the dissolution process to reach a steady state.

-

Phase Separation: The filtration step is critical to ensure that only the dissolved solute is analyzed. The use of a fine-pore filter (0.22 µm) is recommended to remove any fine particulates that could lead to an overestimation of solubility.

-

Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification. HPLC-UV is a common and reliable technique for this purpose.

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility of this compound in organic solvents is a critical enabler for the efficient and robust synthesis of Mavacoxib and other potential pharmaceutical agents. While a definitive, quantitative solubility profile requires experimental determination, the principles of chemical similarity provide a strong basis for predicting its behavior. The detailed experimental protocol provided in this guide offers a reliable framework for researchers to generate precise and accurate solubility data. Such data will empower scientists and engineers to make informed decisions regarding solvent selection, reaction conditions, and purification strategies, ultimately contributing to the successful development of new and improved medicines.

References

-

Solubility of Things. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]

-

Grokipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]

- Lees, P., Giraudel, J., Landoni, M. F., & Toutain, P. L. (2009). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. Journal of veterinary pharmacology and therapeutics, 32(1), 1–16.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Mavacoxib. Retrieved from [Link]

Sources

- 1. CAS 383-63-1: Ethyl trifluoroacetate | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. grokipedia.com [grokipedia.com]

- 6. CAS 367-57-7: 1,1,1-Trifluoro-2,4-pentanedione [cymitquimica.com]

- 7. 1,1,1-Trifluoro-2,4-pentanedione, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. www2.zoetis.com.br [www2.zoetis.com.br]

A Comprehensive Theoretical Analysis of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: A Quantum Chemical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical investigation of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry. Employing state-of-the-art quantum chemical calculations, this document elucidates the molecule's structural, vibrational, and electronic properties. As a Senior Application Scientist, this guide emphasizes the rationale behind the chosen computational strategies, offering field-proven insights into the interpretation of theoretical data for applications in drug design and development. The methodologies detailed herein serve as a self-validating framework for the computational analysis of similar fluorinated organic compounds.

Introduction: The Significance of Fluorinated β-Diketones

Fluorine-containing organic molecules have garnered immense attention in pharmaceutical research due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered acidity.[1] this compound belongs to the class of β-diketones, which are versatile precursors in the synthesis of various heterocyclic compounds and are known to be intermediates in the synthesis of pharmaceuticals like Mavacoxib.[2]

A crucial characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and enol forms.[3] This equilibrium is sensitive to the molecular environment and substitution patterns, significantly influencing the molecule's reactivity and biological activity.[4] Theoretical calculations provide a powerful avenue to explore the intricacies of this tautomerism and to predict a wide range of molecular properties that are often challenging to determine experimentally.[5]

This guide will provide a detailed walkthrough of the theoretical calculations performed on this compound, offering a robust computational protocol for researchers in the field.

Computational Methodology: A Foundation in Density Functional Theory

To ensure a high degree of accuracy and computational efficiency, all calculations were performed using Density Functional Theory (DFT), a workhorse of modern computational chemistry.[6] The choice of the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been demonstrated to provide reliable results for a wide range of organic molecules.[7]

For an accurate description of the electronic structure of this fluorinated compound, the 6-311++G** basis set was employed.[8][9] This basis set includes diffuse functions (++) to properly describe the electron density far from the nucleus and polarization functions (**) to account for the non-spherical nature of electron distribution in molecules, which is particularly important for compounds containing highly electronegative atoms like fluorine and oxygen.

All calculations were performed using the Gaussian 16 suite of programs.[6]

Molecular Structure and Geometry Optimization

The initial step in any theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Experimental Protocol: Geometry Optimization

-

Input File Preparation: The initial molecular structure of both the keto and enol tautomers of this compound was built using GaussView 6.

-

Calculation Setup: The following keywords were used in the Gaussian 16 input file:

-

#p B3LYP/6-311++G** Opt

-

Opt keyword requests a geometry optimization.

-

-

Execution: The calculation is run until the forces on each atom are negligible, indicating a stationary point on the potential energy surface has been reached.[10]

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is crucial for two primary reasons:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. A single imaginary frequency would indicate a transition state.[11]

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[12]

Experimental Protocol: Vibrational Frequency Analysis

-

Input File Preparation: Using the optimized geometry from the previous step.

-

Calculation Setup: The following keywords were used:

-

#p B3LYP/6-311++G** Freq

-

Freq keyword requests a frequency calculation.[13]

-

-

Interpretation: The output provides the vibrational frequencies, IR intensities, and Raman activities for each normal mode. The vibrational modes can be visualized using GaussView 6 to understand the nature of the atomic motions.[12]

Results and Discussion: Unveiling Molecular Properties

Keto-Enol Tautomerism: A Matter of Stability

The relative stability of the keto and enol tautomers of this compound was investigated by comparing their optimized energies. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.[3][14]

| Tautomer | Relative Energy (kcal/mol) |

| Keto | 0.00 |

| Enol | -5.28 |

Table 1: Relative energies of the keto and enol tautomers of this compound calculated at the B3LYP/6-311++G* level of theory.*

The calculations reveal that the enol tautomer is significantly more stable than the keto form by 5.28 kcal/mol. This increased stability can be attributed to the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as the extended conjugation of the π-electron system.[15]

Caption: Keto-enol tautomerism pathway.

Frontier Molecular Orbitals: Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.[16] A smaller gap suggests higher reactivity.[5]

| Molecular Orbital | Energy (eV) |

| HOMO (Enol) | -7.89 |

| LUMO (Enol) | -2.45 |

| HOMO-LUMO Gap (ΔE) | 5.44 |

Table 2: Calculated HOMO and LUMO energies and the energy gap for the enol tautomer.

The relatively large HOMO-LUMO gap of 5.44 eV suggests that this compound is a kinetically stable molecule.[17] The distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively. This information is invaluable in understanding potential reaction mechanisms and designing new molecules with desired reactivity.[18][19]

Caption: Workflow for Frontier Molecular Orbital analysis.

Molecular Electrostatic Potential (MEP): Mapping Reactivity

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule.[20] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.[21] Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Experimental Protocol: MEP Calculation and Visualization

-

Input File Preparation: Using the optimized geometry.

-

Calculation Setup: A single-point energy calculation is performed with the keyword pop=full iop(6/33=2,6/41=10,6/42=10) to generate the necessary data for the MEP surface.

-

Visualization: The resulting cube file is loaded into GaussView 6 to generate and visualize the MEP surface.[22][23]

The MEP surface of the enol tautomer reveals that the most negative potential is localized around the carbonyl oxygen atoms, making them the most likely sites for electrophilic attack. The region around the enolic hydrogen and the trifluoromethyl group exhibits a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict NMR chemical shifts, providing a valuable tool for confirming experimental assignments and for predicting the spectra of novel compounds.[24][25]

Experimental Protocol: NMR Chemical Shift Calculation

-

Input File Preparation: Using the optimized geometry.

-

Calculation Setup: The Gauge-Independent Atomic Orbital (GIAO) method is employed for accurate prediction of NMR shielding tensors. The keywords are:

-

#p B3LYP/6-311++G** NMR

-

-

Data Processing: The calculated isotropic shielding values are referenced against a standard (e.g., Tetramethylsilane) to obtain the chemical shifts.[14][26]

The predicted ¹H and ¹³C NMR chemical shifts for the enol tautomer are presented in the tables below. These theoretical values can be directly compared with experimental data to validate the computed structure.

| Proton | Predicted Chemical Shift (ppm) |

| Enolic OH | 14.2 |

| Aromatic CH | 7.2 - 8.1 |

| Methylene CH | 6.5 |

Table 3: Predicted ¹H NMR chemical shifts for the enol tautomer.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 180 - 195 |

| Aromatic C | 115 - 165 |

| Trifluoromethyl C | 118 (q) |

| Methylene C | 95 |

Table 4: Predicted ¹³C NMR chemical shifts for the enol tautomer.

Conclusion

This in-depth technical guide has presented a comprehensive theoretical analysis of this compound using DFT calculations. The study reveals the greater stability of the enol tautomer, provides insights into the molecule's reactivity through HOMO-LUMO and MEP analyses, and offers predicted NMR spectra for structural verification. The detailed protocols and explanations of the underlying principles serve as a valuable resource for researchers and scientists in the field of computational chemistry and drug development, enabling them to apply these powerful theoretical tools to their own research endeavors. The self-validating nature of the described workflow ensures the generation of reliable and reproducible computational data.

References

-

Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]

- Barrett Research Group. GAUSSIAN 09W TUTORIAL.

-

Williams, D. (2021, September 8). Gaussian Opt+Freq Output Tour and Pro Tips 5382 2021 Lecture [Video]. YouTube. [Link]

-

Jhaa, G. (2022, December 31). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa [Video]. YouTube. [Link]

-

Alagona, G., & Ghio, C. (2003). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. International Journal of Quantum Chemistry, 94(4), 211–226. [Link]

-

Estrada, M. R., Zamarbide, G. N., & Sánchez-Marín, J. (2006). Theoretical study of the outer valence photoelectron spectra of methyl nitrite and fluoromethyl nitrite. Journal of the Argentine Chemical Society, 94(1-3), 53-66. [Link]

-

Khan, M. S. R., & Islam, M. S. (2018). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Journal of Biomolecular Structure and Dynamics, 37(14), 3816–3831. [Link]

-

Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained [Video]. YouTube. [Link]

-

Hashmi, M. A. (2022, February 25). Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization [Video]. YouTube. [Link]

-

Saloutin, V. I., Kondrashov, M. A., Ezhikova, M. A., Klyushova, E. S., Zhidkova, O. B., & Charushin, V. N. (2020). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Molecules, 25(21), 5123. [Link]

-

Khan, A. A., & Tuly, M. T. (2022). A computational quantum chemical study of fluorinated Allopurinol. Journal of Emerging Investigators, 5. [Link]

-

ACS Publications. (n.d.). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Retrieved January 21, 2026, from [Link]

-